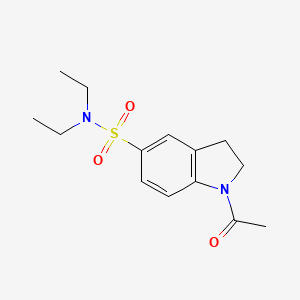
1-acetyl-N,N-diethylindoline-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N,N-diethylindoline-5-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative of indoline, which is a heterocyclic organic compound that has been widely studied for its various pharmacological properties.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N,N-diethylindoline-5-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of photodynamic therapy (PDT), which is a non-invasive treatment for cancer. The compound has been shown to have excellent photosensitizing properties, which can be used to selectively target cancer cells and destroy them upon exposure to light.
Wirkmechanismus
The mechanism of action of 1-acetyl-N,N-diethylindoline-5-sulfonamide involves the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause oxidative damage to cellular components, leading to cell death. The compound has been shown to have high phototoxicity towards cancer cells while sparing normal cells, making it an ideal candidate for PDT.
Biochemical and Physiological Effects
1-acetyl-N,N-diethylindoline-5-sulfonamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. In addition, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-acetyl-N,N-diethylindoline-5-sulfonamide is its excellent photosensitizing properties, which make it an ideal candidate for PDT. The compound is also relatively easy to synthesize and has been optimized for high yield and purity. However, one of the main limitations of the compound is its limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-acetyl-N,N-diethylindoline-5-sulfonamide. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the optimization of the compound for specific applications, such as targeting specific types of cancer or inflammatory diseases. In addition, the compound can be modified to improve its solubility in aqueous solutions, making it easier to work with in lab experiments. Finally, the compound can be further studied for its potential applications in other fields, such as materials science or optoelectronics.
Conclusion
In conclusion, 1-acetyl-N,N-diethylindoline-5-sulfonamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has excellent photosensitizing properties, making it an ideal candidate for PDT. The synthesis method is relatively simple, and the compound has been optimized for high yield and purity. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments. There are several future directions for the research on the compound, including the development of more efficient synthesis methods, optimization for specific applications, and modification to improve solubility.
Synthesemethoden
The synthesis of 1-acetyl-N,N-diethylindoline-5-sulfonamide involves the reaction between 5-sulfamoyl-1-indanone and diethylamine in the presence of acetic anhydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired compound. The synthesis method is relatively simple and has been optimized for high yield and purity.
Eigenschaften
IUPAC Name |
1-acetyl-N,N-diethyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-4-15(5-2)20(18,19)13-6-7-14-12(10-13)8-9-16(14)11(3)17/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCGKYFNFUZZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-[(diethylamino)sulfonyl]indoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)
![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)

![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)